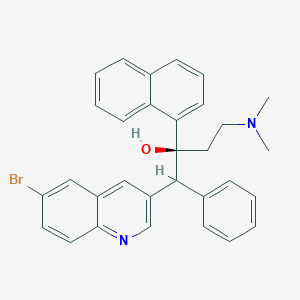

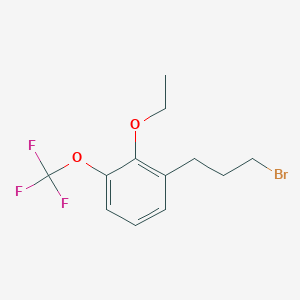

(2S)-1-(6-bromoquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bedaquiline is a diarylquinoline antimycobacterial drug primarily used in the treatment of multidrug-resistant tuberculosis. It was approved by the United States Food and Drug Administration in 2012 and is considered a significant breakthrough in tuberculosis treatment due to its unique mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bedaquiline can be synthesized through several methods. One common method involves the reaction of a compound II and a compound III in the presence of zinc powder and a catalyst such as trimethylchlorosilane or 1,2-dibromoethane in tetrahydrofuran . Another method involves reacting a compound (9) with a reducing agent in a solvent to collect the racemate of bedaquiline .

Industrial Production Methods: Industrial production of bedaquiline often involves the preparation of its fumarate salt due to its high purity, excellent physicochemical properties, and good stability. The preparation methods for bedaquiline fumarate include crystallization techniques that improve the quality of the product and are suitable for mass production .

Chemical Reactions Analysis

Types of Reactions: Bedaquiline undergoes several types of chemical reactions, including oxidative metabolism primarily by the cytochrome P450 isoenzyme 3A4 to form a less-active N-monodesmethyl metabolite . It also undergoes acid dissociation reactions, forming various protonated and dissociated species in different pH conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving bedaquiline include cytochrome P450 isoenzyme 3A4 for oxidative metabolism and various acids and bases for dissociation reactions. The conditions for these reactions typically involve specific pH ranges and temperatures to achieve the desired products .

Major Products Formed: The major products formed from the reactions of bedaquiline include its N-monodesmethyl metabolite and various protonated and dissociated species such as L−, LH, LH2+, LH32+, and LH43+ .

Scientific Research Applications

Bedaquiline has a wide range of scientific research applications, particularly in the field of medicine. It is primarily used to treat multidrug-resistant tuberculosis and has shown promising results in improving treatment outcomes and reducing mortality rates . Additionally, bedaquiline’s unique mechanism of action has made it a subject of interest in studies aiming to develop new antibiotics and improve first-line treatments for tuberculosis .

Mechanism of Action

Bedaquiline exerts its effects by inhibiting the ATP synthase enzyme of Mycobacterium tuberculosis. This enzyme is essential for the generation of energy in the bacteria. By binding to the subunit c of ATP synthase, bedaquiline blocks the proton pump, leading to the inhibition of ATP production and ultimately causing bacterial cell death .

Comparison with Similar Compounds

Bedaquiline is unique among tuberculosis treatments due to its mechanism of action. Similar compounds include other antimycobacterial drugs such as isoniazid, rifampicin, pyrazinamide, and ethambutol. unlike these drugs, bedaquiline targets the ATP synthase enzyme, making it effective against multidrug-resistant strains of tuberculosis .

Properties

Molecular Formula |

C31H29BrN2O |

|---|---|

Molecular Weight |

525.5 g/mol |

IUPAC Name |

(2S)-1-(6-bromoquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol |

InChI |

InChI=1S/C31H29BrN2O/c1-34(2)18-17-31(35,28-14-8-12-22-9-6-7-13-27(22)28)30(23-10-4-3-5-11-23)25-19-24-20-26(32)15-16-29(24)33-21-25/h3-16,19-21,30,35H,17-18H2,1-2H3/t30?,31-/m1/s1 |

InChI Key |

CAZMLEZKNNXBTD-NLIBRCFJSA-N |

Isomeric SMILES |

CN(C)CC[C@@](C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=CN=C5C=CC(=CC5=C4)Br)O |

Canonical SMILES |

CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=CN=C5C=CC(=CC5=C4)Br)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 3-bromo-2-(trifluoromethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B14053012.png)

![tert-butyl 7-amino-1-ethyl-9-methoxy-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B14053061.png)